molecular formula C18H24N2OS B2587596 N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 450349-83-4

N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2587596
CAS No.: 450349-83-4
M. Wt: 316.46
InChI Key: KYBDADQWQNTBJX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic compound featuring an indole core substituted with an ethyl group at the 1-position, a sulfanyl (-S-) linker, and an acetamide moiety with a cyclohexyl substituent. The compound’s indole scaffold allows for π-π stacking interactions in biological systems, while the sulfanyl group contributes to its electronic properties and metabolic stability.

Properties

IUPAC Name

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-2-20-12-17(15-10-6-7-11-16(15)20)22-13-18(21)19-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBDADQWQNTBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced indole derivatives

    Substitution: Nitrated or halogenated indole derivatives

Scientific Research Applications

Chemical Synthesis

The synthesis of N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide typically involves a multi-step process that integrates cyclohexyl amine with indole derivatives. The general synthetic pathway includes:

  • Formation of Indole Derivative : Starting with 2-(1H-indol-3-yl) acetic acid, the compound undergoes esterification followed by hydrazide formation.
  • Cyclization : The indole derivative is then reacted with cyclohexyl amine and an appropriate acylating agent to yield the target compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels necessary for biological testing.

Biological Activities

This compound exhibits a variety of biological activities, making it a candidate for further pharmacological development:

Antibacterial Properties

Research indicates that compounds similar to this compound display significant antibacterial activity against various strains of bacteria. For instance, studies have shown that indole-based compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or inflammatory bowel disease .

Potential in Cancer Therapy

Emerging evidence suggests that indole derivatives can act as inhibitors of cancer cell proliferation. The unique structure of this compound allows it to interact with specific molecular targets involved in cancer progression .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of indole-based compounds:

StudyFindings
Sabahat et al. (2013)Demonstrated the antibacterial activity of synthesized indole derivatives, emphasizing their potential as therapeutic agents against resistant bacterial strains .
Research on MmpL3 InhibitionExplored the role of indole derivatives in inhibiting MmpL3, a target for treating nontuberculous mycobacterial infections, indicating promising results for future drug development .
Anti-inflammatory MechanismsInvestigated the anti-inflammatory effects of various indole compounds, suggesting that N-cyclohexyl derivatives could provide relief from chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Indole Nitrogen

  • CH-PIACA (N-Cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide): This analogue replaces the ethyl group with a pentyl chain at the indole nitrogen. CH-PIACA was identified in seized materials in Denmark, highlighting its relevance in forensic toxicology .
  • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide : This compound substitutes the cyclohexyl group with a chiral 1-phenylethyl moiety. The phenyl ring introduces aromatic interactions, which may influence binding to serotonin or dopamine receptors. Crystallographic data (orthorhombic, P2₁2₁2₁) reveal intramolecular hydrogen bonds stabilizing the structure .

Sulfur Oxidation State Variations

  • Sulfonyl and Sulfinyl Derivatives : In pyrimido[5,4-b]indole-based analogues, oxidation of the sulfanyl group to sulfonyl (compound 2 ) or sulfinyl (compound 3 ) alters polarity and hydrogen-bonding capacity. Sulfonyl derivatives exhibit higher metabolic stability but reduced membrane permeability compared to sulfanyl counterparts .

Heterocyclic Modifications

  • N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide : Replacing the indole core with a triazole ring reduces aromaticity but introduces additional hydrogen-bonding sites (N–H⋯O interactions). This modification is associated with altered pharmacokinetic profiles, as seen in its crystal structure (R factor = 0.038) .
  • 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamides: These compounds (e.g., I and II in ) feature diaminopyrimidine instead of indole. The pyrimidine ring’s inclination angle (42.25°–62.18°) relative to the benzene ring influences molecular packing and solubility. Hydrogen-bonding networks (e.g., R₂²(8) motifs) further differentiate their solid-state behavior .

Bioactivity Comparisons

Table 1: Bioactivity Profiles of Selected Acetamide Derivatives

Compound Substituents Bioactivity (IC₅₀ or Inhibition %) Reference
N-Cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide Ethyl (indole N), cyclohexyl (amide) Synthetic cannabinoid candidate
8t () 5-Chloro-2-methylphenyl, oxadiazole-sulfanyl 72% LOX inhibition
8u () 2-Ethoxy-6-methylphenyl, oxadiazole-sulfanyl 68% α-glucosidase inhibition
8w () 4-Methyl-2-pyridinyl, oxadiazole-sulfanyl 65% BChE inhibition
CH-PIACA Pentyl (indole N), cyclohexyl (amide) Detected in forensic samples

Key Observations :

  • Substituent Length: Longer alkyl chains (e.g., pentyl in CH-PIACA) enhance lipophilicity, correlating with synthetic cannabinoid receptor affinity .
  • Aromatic vs. Aliphatic Groups : Phenylethyl or pyridinyl substituents (e.g., 8w ) improve enzyme inhibition (e.g., BChE) due to enhanced π-π stacking or dipole interactions .
  • Sulfur Oxidation: Sulfonyl groups (e.g., compound 2 in ) increase polarity, reducing CNS activity but improving solubility for non-neurological targets .

Physicochemical and Crystallographic Properties

Table 2: Structural and Physical Properties

Compound Molecular Weight (g/mol) Crystal System Hydrogen-Bonding Motifs Reference
This compound 332.47 Not reported Likely intramolecular N–H⋯S -
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide 278.34 Orthorhombic (P2₁2₁2₁) S(7) ring motif
Compound I () 353.83 Monoclinic R₂²(8) dimers, N–H⋯O bonds
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 424.37 Not specified N–H⋯O, C–H⋯O interactions

Key Insights :

  • Crystallographic data (e.g., orthorhombic systems in ) highlight the role of hydrogen bonding in stabilizing acetamide derivatives.
  • Substituents like bromophenyl () or chlorophenyl () influence molecular packing, affecting solubility and bioavailability.

Biological Activity

N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : The indole structure is synthesized using methods such as Fischer indole synthesis, where phenylhydrazine reacts with suitable carbonyl compounds.
  • Introduction of the Sulfanyl Group : The sulfanyl group is introduced through a reaction between the indole derivative and a thiol reagent.
  • Acylation : The final step involves acylating the indole derivative with cyclohexylacetyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Bacillus subtilis180 nM
Escherichia coli75 nM

These values indicate that the compound possesses potent antibacterial activity, comparable to established antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, this compound showed:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.

The biological activity of this compound is believed to be mediated through its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : Its indole core is known to interact with serotonin receptors, potentially influencing neurotransmitter activity and impacting cancer cell signaling pathways.

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

  • Antioxidant Activity : Exhibits significant antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sulfanyl group introduction via nucleophilic substitution or oxidation. For example, sulfoxide/sulfone derivatives can be generated using oxidizing agents like 3-chloroperoxybenzoic acid under controlled conditions (45°C, methanol:chloroform solvent) . Reaction monitoring via TLC or HPLC is critical to avoid over-oxidation. Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for purification.
  • Data Insight : Incomplete oxidation may yield mixed sulfoxide/sulfone products, requiring precise stoichiometric control .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) due to their robustness in handling small-molecule data. For example, SHELXL2016 refines parameters like thermal displacement and occupancy .
  • Validation : The PLATON toolkit ensures structural integrity by checking for voids, hydrogen bonding, and twinning .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

  • Methodology :

  • IR Spectroscopy : Confirm sulfanyl (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups.
  • NMR : ¹H/¹³C NMR identifies cyclohexyl protons (δ 1.2–2.1 ppm) and indole aromatic protons (δ 7.0–7.8 ppm).
  • Resolution of Contradictions : Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated shifts) may arise from solvent effects or conformational flexibility. Multi-solvent NMR or temperature-dependent studies can clarify .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize byproducts in sulfanyl-acetamide derivatives?

  • Methodology :

  • Reagent Selection : Use sterically hindered bases (e.g., DBU) to reduce side reactions during sulfanyl group attachment.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur-containing intermediates .
  • Case Study : Incomplete oxidation of sulfanyl to sulfone groups was mitigated by adjusting reaction time and temperature (45°C for 1 hour) .

Q. What strategies address contradictions between crystallographic and spectroscopic data?

  • Case Study : A resolved crystal structure (e.g., R-factor = 0.038 ) may show planar indole rings, but solution-state NMR might suggest rotational flexibility. Use variable-temperature NMR or dynamic XRD (e.g., synchrotron studies) to reconcile differences .

Q. How can computational methods predict the biological activity of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Toll-like Receptor 4 (TLR4) or cholinesterases .
  • QSAR Models : Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with activity data (IC₅₀ values for LOX or BChE inhibition) .
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays .

Q. What are the challenges in validating the pharmacological activity of sulfanyl-acetamide derivatives?

  • Methodology :

  • Enzyme Assays : For LOX inhibition, monitor hydroperoxide formation spectrophotometrically (234 nm) .
  • Cellular Toxicity : Use MTT assays on cell lines (e.g., HepG2) to differentiate target-specific effects from cytotoxicity .
  • Data Interpretation : Low water solubility may require DMSO solubilization, but ensure concentrations remain below 0.1% to avoid solvent interference .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to researching this compound?

  • Insight : Derivatives like CH-PIATA are classified as controlled substances in some jurisdictions (e.g., North Dakota) due to structural similarities with synthetic cannabinoids. Ensure compliance with local regulations for handling and disposal .
  • Safety Protocols : Refer to SDS guidelines for hazards (e.g., H302: harmful if swallowed) and use PPE (gloves, goggles) during synthesis .

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